Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate
Description
Properties
IUPAC Name |
tert-butyl 3,3-bis(dimethylphosphoryl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBNMWVKHUEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate typically involves the reaction of tert-butyl acrylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Differences
The tert-butyl 3,3-bis(dimethylphosphoryl)propanoate distinguishes itself from related compounds through its phosphoryl groups and tert-butyl ester. Key comparisons include:
Ethyl 3,3-Di(1H-indol-3-yl)propanoate (12a)
- Substituents : Two indole rings (aromatic, electron-rich).
- Ester Group : Ethyl (smaller, less sterically hindered).
- Synthesis : Reacts indole derivatives with 3,3-diethoxypropionate under acetic acid and potassium bisulfate, yielding 78% .
- Properties : Melting point 103.8–104.8°C; solid state due to aromatic stacking.
- Applications: Potential pharmaceutical intermediates (indole motifs are common in bioactive molecules).
The tert-butyl ester may reduce hydrolysis susceptibility compared to ethyl .
1,3-Bis(diphenylphosphino)propane
- Substituents : Diphenylphosphine (P-III, reducing agent).
- Structure : Propane backbone with phosphine ligands.
- Applications : Widely used as a ligand in palladium catalysis (e.g., cross-coupling reactions).
- Safety : Pyrophoric; requires inert handling .
Comparison: The tert-butyl compound’s oxidized phosphoryl groups (P=O) eliminate pyrophoric risks, making it safer but less effective in redox-active catalysis.
Tert-Butyl 3,3-Bis(5-methylfuran-2-yl)propanoate (C4p)
- Substituents : 5-Methylfuran (heteroaromatic, electron-rich).
- Ester Group : Tert-butyl (bulky, hydrophobic).
- Synthesis : Achieved via acid-catalyzed alkylation, characterized by NMR and IR .
- Properties : Higher molecular weight (theoretical 318.4 g/mol) vs. ethyl analogs.
Comparison: Replacing furyl groups with phosphoryl groups would significantly alter electronic properties. Phosphoryl groups enhance Lewis acidity, enabling metal chelation, whereas furans participate in Diels-Alder reactions. The tert-butyl group in both compounds likely improves solubility in non-polar solvents .
Physical and Chemical Properties
| Compound | Substituents | Ester Group | Melting Point (°C) | Yield | Key Applications |
|---|---|---|---|---|---|
| This compound | Dimethylphosphoryl | tert-butyl | Not reported | N/A | Catalysis, coordination chemistry |
| Ethyl 3,3-di(1H-indol-3-yl)propanoate (12a) | Indole | ethyl | 103.8–104.8 | 78% | Pharmaceutical intermediates |
| 1,3-Bis(diphenylphosphino)propane | Diphenylphosphino | N/A | Not reported | N/A | Catalysis (ligand) |
| C4p (tert-butyl furyl) | 5-Methylfuran | tert-butyl | Not reported | N/A | Organic synthesis |
Notes:
- Melting Points: Indole-substituted propanoates (e.g., 12a, 12b) exhibit higher melting points due to aromatic stacking, whereas phosphoryl or tert-butyl groups may lower melting points by disrupting crystallinity .
- Reactivity: Phosphoryl groups in the tert-butyl compound could stabilize transition states in nucleophilic substitutions, contrasting with 1,3-bis(diphenylphosphino)propane’s role in redox catalysis .
Biological Activity
Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate is a phosphonate compound that has garnered interest in various fields, including organic synthesis, enzymology, and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two dimethylphosphoryl moieties attached to a propanoate backbone. This configuration imparts specific chemical properties that facilitate its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can modulate biochemical pathways by:
- Binding to Active Sites : It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity.
- Altering Molecular Conformation : The compound may induce conformational changes in target proteins, affecting their function and interactions with other biomolecules.
Applications in Biological Research
This compound has been employed in various biological studies, including:
- Enzyme Mechanisms : Used as a reagent to investigate the mechanisms of enzyme action and the role of phosphoryl groups in biochemical processes.
- Protein Interactions : Studied for its effects on protein-protein interactions, particularly in signaling pathways.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of serine hydrolases, this compound was shown to effectively inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's inhibitory potency was evaluated using various concentrations, revealing an IC50 value indicative of its effectiveness as a potential therapeutic agent for conditions like Alzheimer's disease.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 25 |
| 10 | 60 |
| 50 | 85 |
Case Study 2: Protein Interaction Studies
Another investigation focused on the interaction between this compound and protein kinases. Results indicated that the compound could modulate kinase activity by competing with ATP for binding sites. This was demonstrated through biochemical assays measuring phosphorylation levels in cellular extracts.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar phosphonate compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Tert-butyl 3,3-bis(dimethylphosphoryl)butanoate | Moderate AChE inhibition | 15 |
| Tert-butyl 3,3-bis(dimethylphosphoryl)pentanoate | Weak AChE inhibition | >100 |
| Tert-butyl 3,3-bis(dimethylphosphoryl)hexanoate | No significant activity | N/A |
This table illustrates that this compound exhibits superior inhibitory activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
